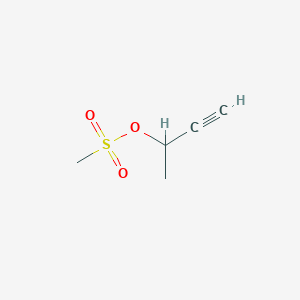![molecular formula C13H10N2S2 B2434509 4-Methylsulfanyl-6-phenylthieno[2,3-d]pyrimidine CAS No. 457641-21-3](/img/structure/B2434509.png)
4-Methylsulfanyl-6-phenylthieno[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Methylsulfanyl-6-phenylthieno[2,3-d]pyrimidine is a chemical compound with the linear formula C16H15N3OS . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of pyridopyrimidines, including 4-Methylsulfanyl-6-phenylthieno[2,3-d]pyrimidine, involves various methods. One approach involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines containing alkyl or aryl substituents at positions 2 and 6 . Another method involves the use of o-aminopyrimidine aldehydes and o-aminopyrimidine ketones as precursors for the construction of fused pyrimidines .Molecular Structure Analysis
The molecular structure of 4-Methylsulfanyl-6-phenylthieno[2,3-d]pyrimidine is characterized by a six-membered aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the ring .Chemical Reactions Analysis
The chemical reactions involving 4-Methylsulfanyl-6-phenylthieno[2,3-d]pyrimidine are complex and can lead to a variety of products. For instance, heating 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines with MeONa at reflux in BuOH can lead to the formation of pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones .Mechanism of Action
While the specific mechanism of action for 4-Methylsulfanyl-6-phenylthieno[2,3-d]pyrimidine is not mentioned in the search results, it’s worth noting that pyrimidines in general have a range of pharmacological effects. They can inhibit the expression and activities of certain vital inflammatory mediators .
Future Directions
Pyrimidines, including 4-Methylsulfanyl-6-phenylthieno[2,3-d]pyrimidine, have a wide range of biological activities and are an active area of research . Future research may focus on developing new transition metal-mediated protocols for pyrimidine synthesis . Additionally, the development of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity is a potential future direction .
properties
IUPAC Name |
4-methylsulfanyl-6-phenylthieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2S2/c1-16-12-10-7-11(9-5-3-2-4-6-9)17-13(10)15-8-14-12/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMOTISUFYWDMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=NC2=C1C=C(S2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Chlorophenyl)-1-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2434426.png)
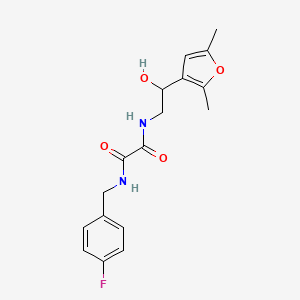

![1-(3-chlorophenyl)-6-(3-fluorobenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2434431.png)
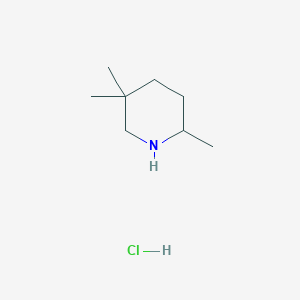
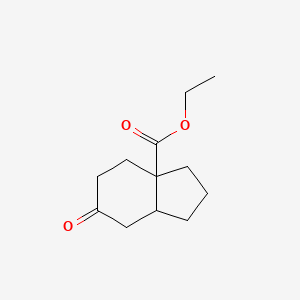
![2-[3-isopropyl-6-(5-methyl-1,2,4-oxadiazol-3-yl)-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl]-N-(2-phenylpropyl)acetamide](/img/structure/B2434436.png)
![N-[(1,1-dioxothiolan-3-yl)carbamothioyl]-2-methylbenzamide](/img/structure/B2434437.png)
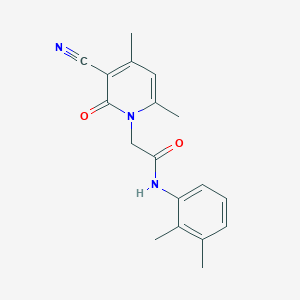
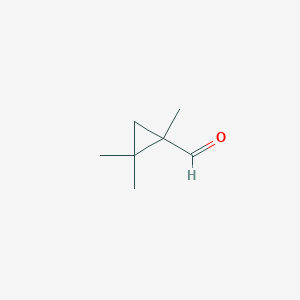
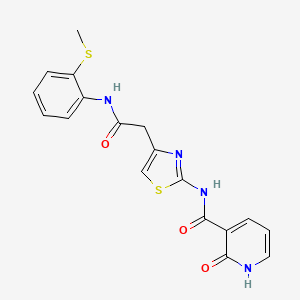
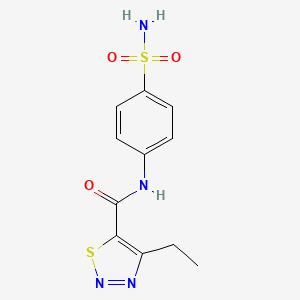
![1-methyl-1H-benzo[d]imidazol-5-yl 2,5-dimethylfuran-3-carboxylate](/img/structure/B2434446.png)
